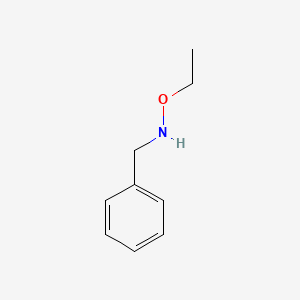

Benzyl(ethoxy)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl(ethoxy)amine is an organic compound with the IUPAC name N-benzyl-O-ethylhydroxylamine . It has a molecular weight of 151.21 . The compound is typically stored at 4°C and is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of Benzyl(ethoxy)amine can be analyzed using spectroscopic methods such as 1H NMR and 13C NMR . The hydrogens attached to an amine show up at 0.5-5.0 ppm in 1H NMR spectra . Carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra .Chemical Reactions Analysis

Amines like Benzyl(ethoxy)amine can undergo various reactions such as alkylation and acylation . They can also be converted into alkenes by an elimination reaction . In the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .Physical And Chemical Properties Analysis

Benzyl(ethoxy)amine is a liquid at room temperature and is typically stored at 4°C . It has a molecular weight of 151.21 . The compound shows absorptions resulting from the N-H bonds of primary and secondary amines in the infrared spectrum .Scientific Research Applications

Synthesis of Complex Molecules

Benzyl(ethoxy)amine serves as a valuable building block in organic synthesis. Its ability to introduce amine functionalities into molecular frameworks is crucial for constructing complex molecules, including pharmaceuticals, agrochemicals, and natural products . The compound’s reactivity enables various functionalization reactions, facilitating the creation of diverse chemical structures.

Medicinal Chemistry

In medicinal chemistry, Benzyl(ethoxy)amine is utilized for the development of novel therapeutics. It is often incorporated as a key intermediate in the synthesis of drugs, acting as a precursor for receptor ligands, enzyme inhibitors, and anticancer agents . Its role in drug discovery is significant due to its versatile chemical properties.

Materials Science

The compound finds applications in materials science, particularly in the design and fabrication of polymers, catalysts, sensors, and functional materials . Its electronic, optical, and mechanical properties make it suitable for use in organic electronics, photovoltaics, and biomaterials, contributing to advancements in these fields.

Environmental Science

Benzyl(ethoxy)amine is recognized for its potential in environmental remediation. It can be involved in processes such as carbon capture and the synthesis of green chemicals, aiding in the reduction of pollution and the development of sustainable strategies .

Sustainable Technologies

Advances in amine chemistry have led to innovative applications in sustainable technologies. Benzyl(ethoxy)amine could play a role in catalytic transformations, renewable energy, and the development of reversible materials for smart processes .

Biocatalysis

The compound is also relevant in the field of biocatalysis. It can be used in the synthesis of amine-containing pharmaceuticals through biotransformations, offering a greener alternative to traditional chemical methods and enhancing stereocontrol in the production of chiral amines .

Safety and Hazards

Benzyl(ethoxy)amine is labeled with the signal word “Warning” and has several hazard statements including H227, H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Future research directions could involve developing more efficient and controlled methods for the synthesis of Benzyl(ethoxy)amine. Additionally, the development of C(sp3)–H functionalization methods that use the C–H coupling partner as the limiting reagent could be a promising area of research .

Relevant Papers One relevant paper discusses an electrosynthesis method for amide bond formation, which could potentially be applied to the synthesis of Benzyl(ethoxy)amine . Another paper outlines a C(sp3)–H isocyanation protocol that enables the synthesis of diverse, pharmaceutically relevant benzylic ureas in high-throughput format .

Mechanism of Action

Target of Action

Benzyl(ethoxy)amine, like other amines, is a weak base and can act as a good nucleophile . It can interact with various targets, including carbonyl groups, acid chlorides, and sulfonyl groups . The primary targets of Benzyl(ethoxy)amine are likely to be molecules that can undergo nucleophilic substitution reactions or molecules that can form imine derivatives .

Mode of Action

Benzyl(ethoxy)amine interacts with its targets through nucleophilic substitution reactions . For instance, it can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible . In the presence of acid chlorides, Benzyl(ethoxy)amine can form amides . Furthermore, it can react with sulfonyl groups to form sulfonamides .

properties

IUPAC Name |

N-ethoxy-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-11-10-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFYXELLCJAYIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCONCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl(ethoxy)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776328.png)

![9-cyclohexyl-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2776329.png)

![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2776331.png)

![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2776333.png)

![N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide](/img/structure/B2776336.png)

![Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate](/img/structure/B2776340.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2776344.png)

![5-Benzyl-3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2776345.png)

![1-[4-(2-Morpholin-4-YL-ethylamino)-piperidin-1-YL]-ethanone](/img/structure/B2776346.png)